3-Chloro-2,6-difluoroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-difluoroisonicotinaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-Chloro-2,6-difluoroisonicotinaldehyde typically involves nucleophilic substitution reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Chloro-2,6-difluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2,6-difluoroisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it valuable in the study of biological systems and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced activity and stability.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoroisonicotinaldehyde involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
3-Chloro-2,6-difluoroisonicotinaldehyde can be compared with other fluorinated pyridines, such as:
- 2,5-Difluoropyridine
- 3,4-Difluoropyridine
- 2,6-Difluoropyridine These compounds share similar properties due to the presence of fluorine atoms but differ in their specific substitution patterns and reactivity. The unique combination of chlorine and fluorine atoms in this compound gives it distinct properties and applications .
Properties
IUPAC Name |
3-chloro-2,6-difluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-5-3(2-11)1-4(8)10-6(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWXIPKAOZNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.